molecular formula C6H5BrClNO B11781903 (4-Bromo-6-chloropyridin-3-yl)methanol

(4-Bromo-6-chloropyridin-3-yl)methanol

Cat. No.: B11781903
M. Wt: 222.47 g/mol
InChI Key: LSANKXPSPPPENY-UHFFFAOYSA-N
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Description

(4-Bromo-6-chloropyridin-3-yl)methanol is an organic compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 g/mol It is a derivative of pyridine, featuring both bromine and chlorine substituents on the pyridine ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromo-6-chloropyridin-3-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 4-bromo-6-chloropyridine with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-6-chloropyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen substituents, yielding a more simplified pyridine derivative.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can achieve reduction.

    Substitution: Nucleophiles like amines or thiols can replace the halogen atoms under basic conditions.

Major Products Formed

    Oxidation: 4-Bromo-6-chloropyridine-3-carboxylic acid.

    Reduction: 4-Hydroxy-6-chloropyridine.

    Substitution: 4-Amino-6-chloropyridin-3-yl)methanol.

Scientific Research Applications

(4-Bromo-6-chloropyridin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-6-chloropyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity for its target. The hydroxymethyl group can also participate in hydrogen bonding interactions, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chloropyridin-3-yl)methanol: Similar structure but different positioning of the halogen atoms.

    6-Chloropyridin-3-yl)methanol: Lacks the bromine substituent.

    4-Bromo-3-chloropyridin-2-yl)methanol: Different positioning of the hydroxymethyl group.

Uniqueness

(4-Bromo-6-chloropyridin-3-yl)methanol is unique due to the specific arrangement of its substituents, which can influence its reactivity and binding properties. The combination of bromine, chlorine, and hydroxymethyl groups provides a versatile scaffold for further functionalization and derivatization, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C6H5BrClNO

Molecular Weight

222.47 g/mol

IUPAC Name

(4-bromo-6-chloropyridin-3-yl)methanol

InChI

InChI=1S/C6H5BrClNO/c7-5-1-6(8)9-2-4(5)3-10/h1-2,10H,3H2

InChI Key

LSANKXPSPPPENY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)CO)Br

Origin of Product

United States

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